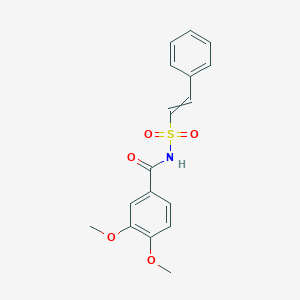

3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-phenylethenylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-15-9-8-14(12-16(15)23-2)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMXWLWBALQPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxybenzylamine.

Substitution: Formation of 3,4-dihalogenated benzamides.

Scientific Research Applications

3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Studying the effects of sulfonyl groups on biological systems.

Medicine: Investigating potential therapeutic applications due to its structural similarity to other bioactive benzamides.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Rip-B (80% yield) demonstrates higher synthetic efficiency compared to Rip-D (34%), likely due to reduced steric hindrance in the former .

- Functional Group Impact : The sulfonamide group in the target compound may enhance solubility or binding affinity compared to ether-linked analogs like Rip-B or Rip-D.

- Biological Activity : Compounds with acrylamide warheads (e.g., TG2 inhibitors) show potent enzyme inhibition, suggesting that modifying the sulfonamide linker in the target compound could optimize activity .

Physicochemical and Spectroscopic Properties

- Melting Points : Rip-B (90°C) and Rip-D (96°C) exhibit moderate melting points, typical of benzamides with flexible alkyl chains. The target compound’s melting point is unreported but may differ due to the rigid styrenesulfonyl group.

- NMR Data : Rip-B and Rip-D share characteristic ¹H-NMR signals for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.70–7.40 ppm), which are likely conserved in the target compound .

Biological Activity

3,4-Dimethoxy-N-(2-phenylethenesulfonyl)benzamide is a synthetic compound that exhibits notable biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide backbone with methoxy groups at the 3 and 4 positions and a phenylethenesulfonyl substituent. This unique structure may contribute to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 305.35 g/mol |

| CAS Number | 1428120-18-6 |

Research indicates that compounds similar to this compound interact with various biological targets, leading to diverse pharmacological effects. Specifically, the sulfonyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes.

- Antibacterial Activity : Preliminary studies suggest that related benzamide derivatives show potent antibacterial properties, particularly against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves targeting bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .

- Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological assays conducted on similar compounds provides insight into the potential efficacy of this compound.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

- Case Study 1 : A study on a related benzamide derivative showed significant antibacterial activity against clinical isolates of MRSA. The compound was found to inhibit bacterial growth effectively and demonstrated a favorable safety profile in preliminary toxicity assessments.

- Case Study 2 : In vitro studies indicated that another derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide, and how can its purity be verified?

- Methodological Answer : The compound can be synthesized via sulfonylation of the parent benzamide using 2-phenylethenesulfonyl chloride under basic conditions (e.g., Na₂CO₃ in DMF). Reaction optimization involves pH control (~10) and temperature (60–80°C) to maximize yield . Purity is confirmed through:

- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), sulfonyl moiety (δ ~7.5–8.5 ppm aromatic protons), and amide NH (δ ~10–12 ppm) .

- HRMS : To validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇NO₅S: 356.09) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Determines crystal packing and confirms stereochemistry (e.g., monoclinic Pn symmetry, unit cell parameters a = 9.581 Å, b = 12.217 Å, c = 11.072 Å, β = 92.584°) .

- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- DSC/TGA : Assesses thermal stability (decomposition >250°C common for benzamide derivatives) .

Q. How does solubility impact biological assay design for this compound?

- Methodological Answer : The compound’s limited aqueous solubility necessitates DMSO stock solutions (e.g., 10 mM). For in vitro assays:

- Dilute in buffer (≤0.1% DMSO) to avoid solvent toxicity.

- Use surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for HIF-1 inhibition?

- Methodological Answer :

- Analog design : Modify the sulfonamide phenyl group (e.g., electron-withdrawing substituents) to enhance HIF-1α binding. Test analogs in HRE-luciferase reporter assays under hypoxia (1% O₂) .

- Western blot analysis : Quantify HIF-1α protein levels in glioblastoma cells (U87) post-treatment to correlate structural changes with activity .

- Data table :

| Substituent | IC₅₀ (μM) | HIF-1α Reduction (%) |

|---|---|---|

| -OCH₃ | 2.1 | 75 |

| -NO₂ | 0.8 | 92 |

| -CF₃ | 1.5 | 84 |

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Repeat crystallization : Ensure single-crystal formation to rule out polymorphic interference (e.g., monoclinic vs. rhombic forms) .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., amide rotamers) causing peak splitting .

- DFT calculations : Compare experimental and computed NMR shifts to validate assignments .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer :

- Catalytic optimization : Replace LiH with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Flow chemistry : Enhance reproducibility using microreactors for sulfonylation (residence time: 30 min, 70°C) .

- Byproduct analysis : Monitor intermediates via LC-MS to identify hydrolysis byproducts (e.g., free benzamide) .

Q. What role does polymorphism play in the compound’s stability and bioactivity?

- Methodological Answer :

- Crystallization screening : Use solvents like ethanol/water mixtures to isolate stable polymorphs (e.g., Form I vs. Form II) .

- Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) .

- Stability studies : Accelerated aging (40°C/75% RH) to assess phase transitions via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.